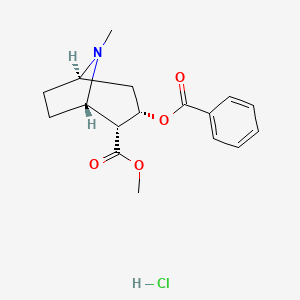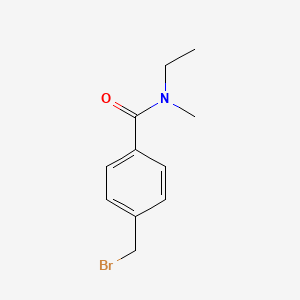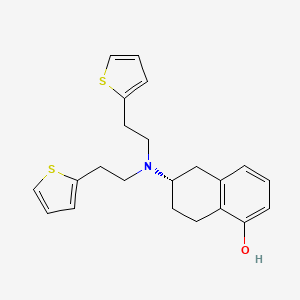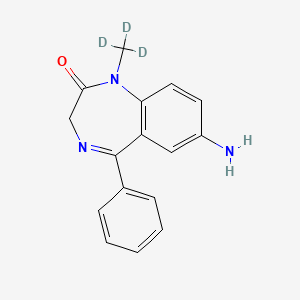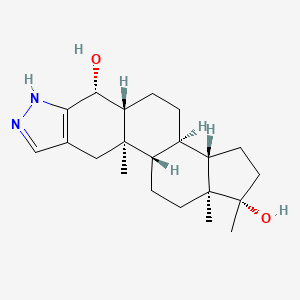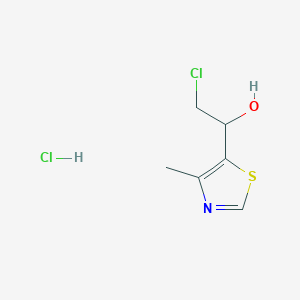
5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a hydroxy group, a chloroethyl group, and a methyl group attached to the thiazole ring. It is often used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride typically involves the reaction of 4-methylthiazole with 1-chloro-2-hydroxyethane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride is used as an intermediate in the synthesis of more complex thiazole derivatives
Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological macromolecules, such as proteins and nucleic acids. It helps in understanding the binding mechanisms and biological activities of thiazole-based compounds.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its antimicrobial, antifungal, and anticancer properties. Researchers investigate its efficacy and safety in preclinical studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride involves its interaction with specific molecular targets. The hydroxy and chloroethyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
- 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one
- 4-Methyl-5-(2-chloroethyl)thiazole
- 5-(1-Hydroxy-2-chloroethyl)-2-methylthiazole
Comparison:
- 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride is unique due to the specific positioning of the hydroxy, chloroethyl, and methyl groups on the thiazole ring. This unique structure imparts distinct chemical and biological properties.
- 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one has a similar chloroethyl group but differs in the core structure, which is an indole rather than a thiazole.
- 4-Methyl-5-(2-chloroethyl)thiazole lacks the hydroxy group, which significantly alters its reactivity and biological activity.
- 5-(1-Hydroxy-2-chloroethyl)-2-methylthiazole has a different positioning of the methyl group, affecting its overall properties.
Propriétés
Formule moléculaire |
C6H9Cl2NOS |
|---|---|
Poids moléculaire |
214.11 g/mol |
Nom IUPAC |
2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H8ClNOS.ClH/c1-4-6(5(9)2-7)10-3-8-4;/h3,5,9H,2H2,1H3;1H |
Clé InChI |
CEOOVHSDNCNLRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C(CCl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)
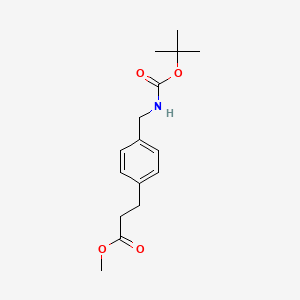

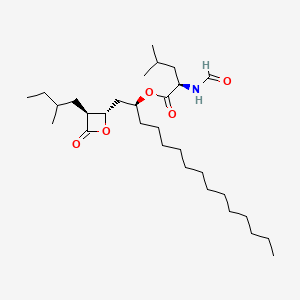

![3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea](/img/structure/B13441669.png)
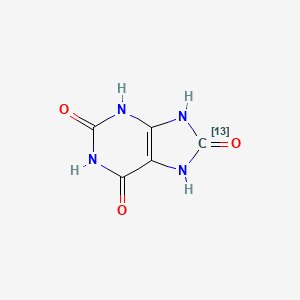
![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)
